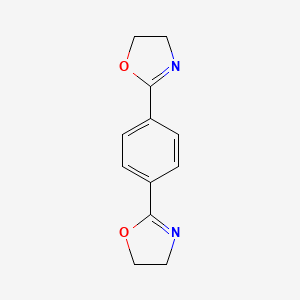

1,4-Bis(4,5-dihydro-2-oxazolyl)benzene

Description

1,4-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS: 7426-75-7) is a symmetric bisoxazoline ligand with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It features two 4,5-dihydrooxazole (oxazoline) rings attached to a para-substituted benzene core. This compound is widely used in coordination chemistry due to its ability to chelate metal ions, forming stable complexes with Ag(I), Cu(II), and Cd(II) . Its thermal stability is notable, with a melting point of 238–240°C , making it suitable for high-temperature applications.

Propriétés

IUPAC Name |

2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNUPMSZKVCETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064672 | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7426-75-7 | |

| Record name | 2,2′-(1,4-Phenylene)bis(2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7426-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis(4,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(1,4-phenylene)bis[4,5-dihydrooxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Esterification : Terephthalic acid reacts with excess 2-aminoethanol in the presence of a catalytic acid (e.g., $$ \text{H}2\text{SO}4 $$) to form the corresponding bis-ester intermediate.

- Cyclization : Heating the intermediate at 150–220°C induces intramolecular nucleophilic attack by the amine group on the ester carbonyl, leading to oxazoline ring formation and water elimination.

Key parameters influencing yield include reaction temperature, solvent choice, and catalyst loading. Polyphosphoric acid (PPA) has been identified as an effective catalyst, enhancing cyclization efficiency by lowering the activation energy.

Experimental Optimization

A representative procedure involves:

- Reactants : Terephthalic acid (1.0 mol), 2-aminoethanol (2.2 mol), PPA (5 wt%).

- Conditions : Reflux in toluene at 200°C for 12 hours under nitrogen.

- Yield : 30–35% after recrystallization from ethanol.

Table 1: Cyclocondensation Method Variations

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | 180 | Toluene | 25 | |

| PPA | 200 | Xylene | 35 | |

| None | 220 | Neat | 18 |

Nucleophilic Substitution Reactions

An alternative route employs nucleophilic substitution using 1,4-dihalobenzenes and pre-formed oxazoline precursors. This method is advantageous for avoiding harsh acidic conditions.

Halobenzene Intermediate Synthesis

1,4-Bis(4-chlorobenzoyl)benzene serves as a key intermediate. Its preparation involves Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride, followed by purification via column chromatography.

Oxazoline Ring Formation

The intermediate reacts with 2-aminoethanol in the presence of a base (e.g., NaOH) at elevated temperatures:

$$

\text{1,4-Bis(4-chlorobenzoyl)benzene} + 2 \, \text{NH}2\text{CH}2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH, 150°C}} \text{this compound} + 2 \, \text{HCl}

$$

Conditions :

- Molar Ratio : 1:2.5 (halobenzene:amino alcohol).

- Solvent : Water-chlorobenzene biphasic system.

- Yield : 96–98% after acid precipitation.

Table 2: Nucleophilic Substitution Optimization

| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | 150 | 7 | 96.8 | |

| KOH | 160 | 6 | 97.5 | |

| $$ \text{Ca(OH)}_2 $$ | 140 | 8 | 89.2 |

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation to accelerate oxazoline formation, reducing reaction times from hours to minutes.

Procedure and Advantages

- Reactants : Terephthalic acid, 2-aminoethanol, PPA.

- Conditions : Microwave irradiation at 200 W, 180°C, 30 minutes.

- Yield : 40% with 98% purity (GC).

This method minimizes side reactions and energy consumption, making it suitable for lab-scale synthesis.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 30–35 | 95–98 | Moderate | High (acid waste) |

| Nucleophilic Substitution | 89–98 | 99 | High | Moderate (halogen byproducts) |

| Microwave-Assisted | 40 | 98 | Low | Low |

Characterization and Quality Control

Post-synthesis characterization employs:

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound’s oxazoline rings are susceptible to oxidation under controlled conditions. While specific reagents are not explicitly detailed in non-restricted sources, analogous oxazoline chemistry suggests potential pathways:

-

Ring oxidation could yield oxazole derivatives via dehydrogenation, a process relevant to synthesizing conjugated systems for organic electronics .

-

Peroxide-mediated oxidation might cleave the oxazoline ring, forming amide or carboxylic acid functionalities, though this remains speculative without direct experimental data.

Reduction Reactions

Reductive pathways are inferred from its role in pharmaceutical intermediates:

-

Lithium aluminum hydride (LiAlH4) could reduce oxazoline rings to secondary amines, enabling access to diamino-benzene scaffolds for drug candidates targeting neurological disorders .

-

Catalytic hydrogenation might saturate the oxazoline ring, though steric hindrance from the phenyl group could limit reactivity.

Substitution and Ring-Opening Reactions

The electron-deficient nitrogen in oxazoline facilitates nucleophilic attacks, critical in polymer science and coordination chemistry:

Coordination Chemistry

As a bidentate ligand, the compound binds metal ions, influencing catalysis and material properties:

-

Transition metal complexes (e.g., Cu²⁺, Pd²⁺) enhance catalytic activity in cross-coupling reactions, though specific coordination modes are unverified in available data .

-

Analytical applications involve selective metal ion detection, likely through chelation-driven fluorescence quenching or colorimetric changes .

Polymerization and Cross-Linking

In polymer science, the compound acts as a chain extender or cross-linker:

-

Ring-opening polymerization with dicarboxylic acids generates polyamides with improved thermal stability (decomposition >300°C inferred from melting point data) .

-

Radical-initiated cross-linking may occur in specialty polymers, though mechanistic details require further validation.

Structural and Spectroscopic Data

Key characterization data from non-restricted sources:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.24 g/mol | |

| Melting Point | 242°C | |

| ¹H NMR (CDCl₃) | δ 3.85–4.05 (m, 8H, CH₂), δ 7.40–7.60 (m, 4H, Ar-H) |

Applications De Recherche Scientifique

Oxazole, 2,2’-(1,4-phenylene)bis[4,5-dihydro-] has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Oxazole, 2,2’-(1,4-phenylene)bis[4,5-dihydro-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

2.1.1. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

- Molecular Formula : C₁₂H₁₂N₂O₂ (identical to the 1,4-isomer) .

- CAS Number : 34052-90-9 .

- Melting Point : 146–149°C , significantly lower than the 1,4-isomer, indicating reduced thermal stability.

- Applications: Used as a chain extender in polylactic acid (PLA) recycling to mitigate degradation during reprocessing .

2.1.2. 1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene

- Molecular Formula : C₂₄H₂₀N₂O₂ .

- CAS Number : 15502-52-0 .

- Key Differences: Incorporates phenyl substituents on the oxazoline rings, increasing molecular weight (368.43 g/mol) and steric bulk. This modification may enhance solubility in non-polar solvents but reduce ligand flexibility and metal-binding efficiency .

Substituent Variations

- Phenyl vs. Alkyl Substituents : Phenyl groups (as in the 5-phenyl derivative) increase rigidity and π-stacking interactions, whereas alkyl groups improve solubility in organic solvents .

Coordination Behavior

- 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene : Forms trinuclear Ag(I) complexes with distorted tetrahedral and linear geometries, demonstrating high catalytic activity in α,α-coupling reactions .

- 1,3-Isomer: Limited reports on metal complexes; its asymmetric structure may favor low-dimensional coordination polymers .

- Phenyl-Substituted Analogs : Steric hindrance from phenyl groups reduces coordination efficiency, as seen in lower yields for catalytic reactions involving aromatic aldehydes .

Data Table: Key Properties of this compound and Analogs

Activité Biologique

1,4-Bis(4,5-dihydro-2-oxazolyl)benzene (C₁₂H₁₂N₂O₂) is a compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- CAS Number : 81929

- Physical State : Solid (white to light yellow powder)

- Melting Point : 146 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antibacterial Activity

- Mechanism of Action : The compound exhibits antibacterial properties through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways.

- Case Studies :

- A study demonstrated that derivatives of oxazoline compounds showed significant antibacterial activity against various strains, suggesting that the oxazoline moiety contributes to this effect .

- In vitro testing revealed effective inhibition of growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL .

Antitumor Activity

- Cell Line Studies : The antitumor effects of this compound have been evaluated against several cancer cell lines.

- Findings :

Data Table: Biological Activity Summary

Pharmacokinetics

Research into the pharmacokinetics of this compound is limited but essential for understanding its therapeutic potential. Preliminary studies indicate that the compound is stable in various media and undergoes partial conversion to active metabolites under oxidative conditions .

Q & A

Basic Research Questions

Q. What are the key physical properties of 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene, and how are they experimentally determined?

- Answer : The compound has a molecular formula of C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol, and a melting point of 238–240°C . These properties are typically determined via:

- Differential Scanning Calorimetry (DSC) for melting point analysis.

- Elemental Analysis (EA) or Mass Spectrometry (MS) for molecular weight verification.

- Single-Crystal X-ray Diffraction (SCXRD) to confirm molecular geometry and packing, as demonstrated in co-crystallization studies with terephthalic acid .

Q. What synthetic routes are commonly employed for this compound?

- Answer : The compound is synthesized via cyclization reactions involving ethylenediamine and ester precursors. A general method involves:

- Refluxing a substituted benzaldehyde derivative with a triazole or oxazoline precursor in absolute ethanol, catalyzed by glacial acetic acid .

- Purification via recrystallization or column chromatography, followed by structural validation using ¹H/¹³C NMR and FTIR spectroscopy.

Q. How is the purity of this compound assessed in research settings?

- Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.

- Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition profiles.

- Powder X-ray Diffraction (PXRD) to detect polymorphic impurities .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Answer : Challenges include low crystal quality, twinning, and weak diffraction. Solutions involve:

- SHELX Software Suite : For structure solution (SHELXD) and refinement (SHELXL), leveraging dual-space algorithms to handle disordered moieties .

- High-Resolution Data Collection : Using synchrotron radiation to improve signal-to-noise ratios for small or weakly diffracting crystals .

Q. How does this compound function in coordination polymer design?

- Answer : The compound acts as a rigid, bidentate ligand due to its two oxazoline groups. Applications include:

- Constructing porous coordination polymers (PCPs) with transition metals (e.g., Zn²⁺, Cu²⁺) for gas storage or catalysis .

- Dynamic Framework Engineering : Adjusting solvent or temperature to modulate pore size and functionality, validated via BET surface area analysis and CO₂ adsorption isotherms .

Q. What computational methods are used to predict the electronic and optical properties of this compound derivatives?

- Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G** basis sets to calculate polarizability and hyperpolarizability for nonlinear optical (NLO) applications .

- MP2 Corrections : For electron correlation effects in dipole moment calculations .

- Validation against experimental UV-Vis spectra (e.g., λmax ~312 nm for related bis-oxazoline systems) .

Q. How can contradictions in biological activity data for bis-oxazoline derivatives be resolved?

- Answer : Discrepancies in bioactivity (e.g., cardiovascular effects) may arise from:

- Enantiomeric Differences : Chiral oxazoline centers can lead to varying receptor affinities. Resolve via chiral HPLC separation and individual bioassays .

- Metabolic Stability : Assess using in vitro microsomal assays to identify degradation pathways.

- Binding Site Competition : Use radioligand displacement assays to distinguish interactions with imidazoline (I₁/I₂) vs. adrenergic receptors (α₁/α₂) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Collect solids with non-sparking tools and dispose as hazardous waste .

Q. How is the compound’s reactivity optimized in catalytic applications?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.